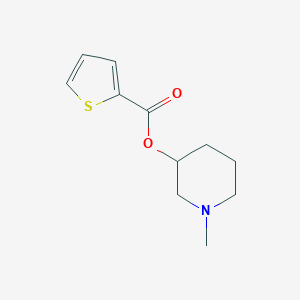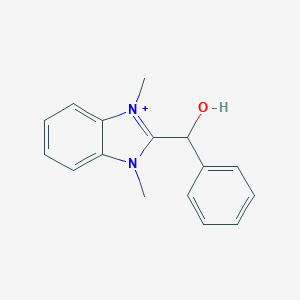![molecular formula C19H19N3O B252693 N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252693.png)
N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound is also known as MMB-PB, and it belongs to the class of benzylamine derivatives. MMB-PB has been synthesized using a variety of methods, and its mechanism of action has been studied extensively. In
作用机制
The mechanism of action of MMB-PB is not fully understood, but it is believed to involve the activation of the PPARγ receptor. PPARγ is a nuclear receptor that plays a role in regulating gene expression and has been implicated in various diseases. MMB-PB has been shown to bind to PPARγ and activate its transcriptional activity, leading to changes in gene expression that may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MMB-PB has been shown to have a variety of biochemical and physiological effects. In cancer cells, MMB-PB has been shown to induce apoptosis by activating caspase-3 and -9. In inflammation research, MMB-PB has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In neurological research, MMB-PB has been shown to improve cognitive function and reduce oxidative stress.
实验室实验的优点和局限性
One advantage of using MMB-PB in lab experiments is its relatively low toxicity compared to other compounds. MMB-PB has been shown to have low cytotoxicity in cancer cells, making it a promising candidate for further research. However, one limitation of using MMB-PB in lab experiments is its limited water solubility, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are many potential future directions for MMB-PB research. One area of interest is its potential use in combination therapy for cancer treatment. MMB-PB has been shown to enhance the effects of other anticancer drugs, and further research is needed to explore its potential in combination therapy. Another area of interest is its potential use in neurological disorders, such as Alzheimer's disease. MMB-PB has been shown to have neuroprotective effects, and further research is needed to explore its potential in treating neurological disorders. Additionally, further research is needed to explore the full mechanism of action of MMB-PB and its potential use in other diseases.
Conclusion
In conclusion, MMB-PB is a promising compound that has gained attention in scientific research due to its potential therapeutic effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of MMB-PB in various diseases and to explore its use in combination therapy and neurological disorders.
合成方法
MMB-PB can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylbenzylamine and 3-(2-pyrimidinyloxy)benzyl chloride in the presence of a base. This reaction yields MMB-PB as a white solid. Other methods involve the use of different reagents and conditions, but the overall goal is to produce MMB-PB with high purity and yield.
科学研究应用
MMB-PB has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MMB-PB has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, MMB-PB has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, MMB-PB has been shown to have neuroprotective effects and improve cognitive function.
属性
产品名称 |
N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine |
|---|---|
分子式 |
C19H19N3O |
分子量 |
305.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C19H19N3O/c1-15-6-8-16(9-7-15)13-20-14-17-4-2-5-18(12-17)23-19-21-10-3-11-22-19/h2-12,20H,13-14H2,1H3 |
InChI 键 |
DKNDXBAONQMEDD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
规范 SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)

![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)

